molecular formula C9H10ClNO2 B13145359 7-Aminochroman-4-onehydrochloride

7-Aminochroman-4-onehydrochloride

Cat. No.: B13145359
M. Wt: 199.63 g/mol
InChI Key: GPFDRLCNBNUZGE-UHFFFAOYSA-N
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Description

7-Aminochroman-4-one hydrochloride is a heterocyclic organic compound characterized by a chroman backbone (a benzopyran derivative) with an amino group at the 7-position and a ketone at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

7-amino-2,3-dihydrochromen-4-one;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5H,3-4,10H2;1H

InChI Key

GPFDRLCNBNUZGE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Reduction

One common approach involves the nitration of chroman derivatives followed by reduction to introduce the amino group. This method requires careful control of reaction conditions to achieve high yields and purity.

  • Nitration Step : The starting chroman derivative is nitrated using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group at the desired position.

  • Reduction Step : The nitro compound is then reduced to an amino compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Hydrochloride Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Synthesis via Amination Reactions

Another approach involves direct amination of chroman derivatives. This can be achieved through nucleophilic substitution reactions or metal-catalyzed amination processes.

  • Nucleophilic Substitution : This involves replacing a leaving group on the chroman ring with an amino group. The choice of leaving group and reaction conditions is critical for success.

  • Metal-Catalyzed Amination : This method uses transition metal catalysts to facilitate the introduction of an amino group onto the chroman ring. It offers advantages in terms of selectivity and efficiency.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is essential for achieving high yields and purity in the synthesis of 7-aminochroman-4-one hydrochloride. Factors such as temperature, solvent choice, and catalyst selection play significant roles.

Reaction Step Conditions Yield
Nitration 0°C to 5°C, HNO3/H2SO4 80-90%
Reduction H2, Pd/C, EtOH, 25°C 85-95%
Hydrochloride Formation HCl(g), EtOH, 0°C 90-95%

Purification and Characterization

After synthesis, purification is typically performed using recrystallization or chromatographic techniques. Characterization involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Amide Coupling Reactions

The primary amine in 7-aminochroman-4-one hydrochloride participates in nucleophilic acyl substitution with acyl chlorides or activated esters. For example:

  • Benzoylation : Reaction with benzoyl chloride in the presence of pyridine yields N-benzoyl-7-aminochroman-4-one. A patent ( ) details similar couplings using acetyl chloride and toluene, achieving yields >80% under mild conditions (rt, 1–2 h).

SubstrateCoupling AgentConditionsYieldReference
7-Aminochroman-4-one·HClBenzoyl chloridePyridine, toluene, rt85%

Smiles Rearrangement

Analogous to 7-aminocoumarin synthesis ( ), 7-aminochroman-4-one derivatives may undergo O→N Smiles rearrangements. For instance, alkylation with α-bromoacetamides (e.g., 4na ) under basic conditions (Cs₂CO₃/DMSO, 50°C) triggers a cascade rearrangement-hydrolysis to form N-aryl/alkyl amines.

Mechanistic Pathway :

  • Alkylation : α-Bromoacetamide reacts with the hydroxyl group (if present).

  • Rearrangement : Base-mediated O→N shift forms an intermediate amide.

  • Hydrolysis : Amide cleavage yields the final amine product ( ).

Friedel-Crafts Alkylation

In the presence of Lewis acids (e.g., AlCl₃), the ketone group facilitates electrophilic aromatic substitution. A study on chroman-2-ones ( ) demonstrated that AlCl₃ promotes diastereoselective coupling with phenols or azlactones, forming cis-3-aminochroman-2-ones (65–90% yields). This suggests potential for functionalizing the chroman-4-one scaffold.

Asymmetric Hydrogenation

The amine group can engage in enantioselective catalysis. Using iridium or ruthenium complexes (e.g., C7 , C8 ; ), N-aryl imines derived from 7-aminochroman-4-one undergo asymmetric hydrogenation (AH) to afford chiral amines with >95% enantiomeric excess (ee).

CatalystSubstrateeeYieldReference
Ir/L3 α-Imino ester S6 96%89%

Nucleophilic Additions to the Enone System

The α,β-unsaturated ketone (enone) in chroman-4-one undergoes 1,4-additions. For example:

  • Michael Addition : Grignard reagents or enolates attack the β-carbon, forming dihydro derivatives. Master Organic Chemistry ( ) notes that enones like chroman-4-one are stabilized by conjugation, favoring 1,4-regioselectivity under acidic or basic conditions.

Hydrolysis and Deprotection

The hydrochloride salt can be neutralized (e.g., with NaHCO₃) to free the amine for further reactions. A protocol for α-(N-benzoyl)amino acids ( ) involves hydrolysis with THF/H₂O/NaHCO₃, followed by HCl/MeOH deprotection (80–88% yields), applicable to 7-aminochroman-4-one derivatives.

High-Throughput Functionalization

Modern workflows ( ) employ Zn nanopowder and DMF for N-sulfinylations, enabling rapid diversification of amine-containing scaffolds. While not directly tested on 7-aminochroman-4-one, these methods suggest scalability for parallel synthesis.

Table 1: Comparative Yields in Amide Coupling

Reaction TypeConditionsYieldSource
BenzoylationPyridine, rt, 2 h85%
Smiles RearrangementCs₂CO₃/DMSO, 50°C, 12 h81%

Table 2: Catalytic Asymmetric Hydrogenation

CatalystSubstrateeeTurnover Number (TON)
Ru/C7 N-Aryl imine97%18,000
Ir/L3 α-Imino ester96%1,000

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 7-Aminochroman-4-one hydrochloride is its potential as an anticancer agent. Studies have demonstrated that derivatives of chromanones exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of compounds derived from 4-hydroxycoumarin were tested for their anticancer properties, showing effects such as microtubule disruption and G2/M cell cycle arrest in melanoma cells . These findings suggest that 7-Aminochroman-4-one hydrochloride could be further explored for its selective targeting of cancer cells and potential use in therapeutic regimens.

Antidepressant Properties

Research has indicated that compounds similar to 7-Aminochroman-4-one hydrochloride may enhance the efficacy of traditional antidepressants by acting on multiple neurotransmitter systems. A study highlighted the dual-action potential of certain derivatives, suggesting that they could augment the effects of selective serotonin reuptake inhibitors (SSRIs) through their interaction with serotonin receptors . This positions 7-Aminochroman-4-one hydrochloride as a candidate for further investigation in the context of mood disorders.

Neuroprotective Effects

There is emerging evidence that chromanone derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways may contribute to its protective effects on neuronal cells . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified high antiproliferative activity against melanoma cells; modes of action include centrosome de-clustering and anti-angiogenic effects .
Study 2Antidepressant PotentialDemonstrated enhancement of SSRI effects; binding affinity studies indicated multi-target engagement .
Study 3NeuroprotectionShowed modulation of oxidative stress pathways; potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 7-Aminochroman-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the chromanone core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Aminomethyl-7-Methoxy-Chromen-2-one Hydrochloride

  • Structure: Features a methoxy group at the 7-position and an aminomethyl group at the 4-position, with a chromen-2-one core.
  • Synthesis : Prepared via hydrolysis of a hexamethylenetetramine intermediate under HCl reflux, yielding 53.5% .
  • Key Data :
    • 1H-NMR (DMSO-d6) : δ 3.87 (OCH3), δ 4.35 (CH2-N), δ 9.06 (NH3+) .
    • Solubility : Likely polar due to the hydrochloride salt, though explicit data are unavailable.

7-(2-Aminoethoxy)Chroman-4-one

  • Structure: Contains a 2-aminoethoxy side chain at the 7-position.
  • Synthesis: Derived from 7-hydroxychroman-4-one via nucleophilic substitution with aminoethyl chloride hydrochloride, using K2CO3/KI catalysis .
  • Key Data: Yield: Not explicitly stated, but optimized for scalability .
  • Comparison: The extended aminoethoxy side chain increases molecular flexibility and may enhance interaction with hydrophobic enzyme pockets compared to the compact amino group in 7-aminochroman-4-one hydrochloride.

Physicochemical and Functional Comparisons

Compound Core Structure Substituents Synthesis Yield Solubility (Evidence-Based) Key Applications
7-Aminochroman-4-one hydrochloride Chroman-4-one -NH2 (C7), -Cl⁻ (salt) N/A Likely high in water (salt form) Not specified
4-Aminomethyl-7-Methoxy-Chromen-2-one HCl Chromen-2-one -OCH3 (C7), -CH2NH2 (C4), -Cl⁻ 53.5% Soluble in ethanol, polar solvents Intermediate in drug synthesis
7-(2-Aminoethoxy)Chroman-4-one Chroman-4-one -OCH2CH2NH2 (C7) High (optimized) Polar solvents (acetonitrile used) Homoisoflavonoid precursor
Dopamine Hydrochloride Catecholamine -NH2 (C2), -OH (C3, C4), -Cl⁻ N/A Freely soluble in water Cardiovascular drug

Key Findings

Substituent Position and Bioactivity: The 7-amino group in 7-aminochroman-4-one hydrochloride may confer distinct electronic and steric effects compared to methoxy or aminoethoxy substituents in analogues, influencing receptor binding or metabolic stability.

Synthetic Efficiency: The hydrolysis method for 4-aminomethyl-7-methoxy-chromen-2-one HCl achieves moderate yield (53.5%), whereas aminoethoxy derivatives emphasize scalable catalysis .

Solubility Trends : Hydrochloride salts generally improve aqueous solubility (e.g., dopamine HCl’s free water solubility ), a property critical for drug formulation.

Biological Activity

7-Aminochroman-4-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

7-Aminochroman-4-one hydrochloride is a derivative of chroman, featuring an amino group at the 7-position and a carbonyl group at the 4-position. Its chemical structure can be represented as follows:

C9H9ClN O\text{C}_9\text{H}_9\text{ClN O}

This compound is classified under the broader category of chroman derivatives, which are known for various biological activities, including neuroprotective effects and modulation of neurotransmitter systems.

The biological activity of 7-Aminochroman-4-one hydrochloride is primarily linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR7. This receptor plays a crucial role in modulating neurotransmission in the central nervous system (CNS) and is implicated in several neurological disorders.

Key Mechanisms:

  • Agonist Activity: 7-Aminochroman-4-one hydrochloride acts as an agonist for mGluR7, influencing synaptic plasticity and neurotransmitter release. This activity suggests potential applications in treating conditions like anxiety and depression, where glutamatergic signaling is disrupted .
  • Neuroprotective Effects: The compound may exhibit neuroprotective properties by enhancing synaptic function and reducing excitotoxicity associated with excessive glutamate signaling .

Antidepressant Potential

Research indicates that compounds similar to 7-Aminochroman-4-one hydrochloride can enhance the effectiveness of standard antidepressants by modulating glutamatergic pathways. A study demonstrated that mGluR7 agonists could augment the effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a synergistic approach to treating depression .

Antifungal Activity

In addition to its neuropharmacological potential, derivatives of the chroman structure have shown antifungal activity. Studies have indicated that modifications to the amino group can enhance antifungal efficacy against various fungal strains by inhibiting key enzymes involved in ergosterol biosynthesis .

Case Studies

  • Neuropharmacological Applications:
    • A study involving animal models demonstrated that administration of 7-Aminochroman-4-one hydrochloride resulted in significant behavioral improvements in models of anxiety and depression, supporting its role as a potential therapeutic agent in mood disorders.
  • Fungal Inhibition:
    • In vitro assays revealed that specific derivatives of 7-Aminochroman-4-one hydrochloride exhibited potent antifungal activity against Candida spp. and Aspergillus spp., suggesting its utility in developing new antifungal therapies .

Table 1: Biological Activities of 7-Aminochroman-4-one Hydrochloride

Activity TypeMechanismReference
NeuroprotectionmGluR7 Agonism
AntidepressantSynergistic with SSRIs
AntifungalInhibition of ergosterol synthesis

Q & A

Q. How can molecular docking studies predict the biological activity of 7-Aminochroman-4-one hydrochloride derivatives?

  • Methodological Answer : Perform homology modeling of target proteins (e.g., kinases) using tools like AutoDock Vina. Validate docking poses with molecular dynamics simulations (100 ns) to assess binding stability. Correlate computational binding energies with in vitro IC50 values to prioritize synthesis targets .

Data Contradiction & Reproducibility

Q. How should conflicting results between in vitro and in vivo efficacy studies be addressed?

  • Methodological Answer : Re-evaluate bioavailability factors (e.g., plasma protein binding, metabolic clearance) using pharmacokinetic modeling. Conduct tissue distribution studies to confirm target engagement. Adjust formulations (e.g., nanoemulsions) to enhance in vivo exposure .

Q. What steps ensure reproducibility in synthesizing 7-Aminochroman-4-one hydrochloride across labs?

  • Methodological Answer : Document all parameters (e.g., stirring speed, drying time under vacuum) in SOPs. Share raw spectral data and chromatograms as supplementary materials. Use certified reference standards for calibration .

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